molecular formula C8H7ClN2O2S B182414 2-Aminobenzothiazole-6-carboxylic acid hydrochloride CAS No. 18330-76-2

2-Aminobenzothiazole-6-carboxylic acid hydrochloride

Cat. No. B182414
CAS RN: 18330-76-2
M. Wt: 230.67 g/mol
InChI Key: UTKWPETXSJOITB-UHFFFAOYSA-N
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Description

2-Aminobenzothiazole-6-carboxylic Acid Hydrochloride is a chemical compound with the CAS Number: 18330-76-2 . It has a molecular weight of 230.67 and its linear formula is C8H7ClN2O2S .


Synthesis Analysis

The synthesis of 2-aminobenzothiazole derivatives, including 2-Aminobenzothiazole-6-carboxylic Acid Hydrochloride, has been a topic of interest in recent years . One method involves a multicomponent reaction between 2-aminobenzothiazole or its 6-substituted derivatives, indole-3-carbaldehyde, and aryl isocyanides in the presence of a heterogeneous acid catalyst P2O5 on a SiO2 support .


Molecular Structure Analysis

The molecular structure of 2-Aminobenzothiazole-6-carboxylic Acid Hydrochloride is represented by the linear formula C8H7ClN2O2S .


Chemical Reactions Analysis

The chemical reactions involving 2-aminobenzothiazole derivatives have been studied extensively . For instance, a multicomponent reaction between 2-aminobenzothiazole or its 6-substituted derivatives, indole-3-carbaldehyde, and aryl isocyanides in the presence of a heterogeneous acid catalyst P2O5 on a SiO2 support leads to 3-amino-2-(indol-3-yl)imidazo[2,1-b][1,3]benzothiazoles .


Physical And Chemical Properties Analysis

2-Aminobenzothiazole-6-carboxylic Acid Hydrochloride is a solid substance . and is typically stored at normal temperatures .

Scientific Research Applications

One specific field where this compound is used is in the synthesis of biologically active derivatives of 2-aminobenzothiazole . This compound plays a key role in the design of biologically active compounds . Due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses (Zika, Lassa, SARS-Cov, etc.), modern research and development in medicinal chemistry and pharmacology based on benzothiazole derivatives have become especially relevant .

The methods of application or experimental procedures involve both one-pot and multistep synthesis methods . One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using Sc (OTf) 3 as an initiator .

The outcomes obtained from these methods have shown that molecules with a benzothiazole moiety have a pronounced spectrum of biological activity, exhibiting, along with antiviral, also antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, immunomodulatory effects . BTA derivatives also have anthelmintic, antimalarial, fungicidal, insecticidal, and herbicidal effects .

  • Chemical Synthesis

    • This compound is used in the chemical industry for the synthesis of various other compounds . It’s a key intermediate in the production of a wide range of chemicals .
    • The methods of application involve both one-pot and multistep synthesis methods . The specific procedures and technical details would depend on the target compound being synthesized .
    • The outcomes of these syntheses are new compounds that can have a variety of uses in different industries .
  • Pharmaceutical Research

    • 2-Aminobenzothiazole-6-carboxylic acid hydrochloride is used in pharmaceutical research due to its diverse biological activities .
    • It’s used in the design and synthesis of biologically active compounds . These compounds can then be tested for potential therapeutic effects .
    • The methods of application involve standard laboratory techniques in medicinal chemistry and pharmacology .
    • The outcomes of this research can lead to the development of new drugs and therapies .
  • Ionophore Construction

    • This compound is used as a neutral carrier (ionophore) to construct a poly (vinyl chloride)-based membrane electrode for determination of Ce 3+ ions .
    • The methods of application involve standard laboratory techniques in material science .
    • The outcomes of this research can lead to the development of new methods for ion detection .
  • Sorbent Production

    • 2-Aminobenzothiazole-6-carboxylic acid hydrochloride bonds chemically to multiwalled carbon nanotubes to produce a sorbent which has been used for separation of Pb (II) from aqueous samples .
    • The methods of application involve standard laboratory techniques in material science .
    • The outcomes of this research can lead to the development of new methods for heavy metal ion separation .
  • Green Synthesis

    • In the context of green synthesis, one-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .
    • One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using Sc (OTf) 3 as an initiator .
    • The outcomes of these methods have shown that molecules with a benzothiazole moiety have a pronounced spectrum of biological activity .
  • Synthesis of Unusual 1,2,4-triazoles

    • By heating the mercapto derivatives of benzothiazole in EtOH under reflux and subsequent condensation of the obtained 2-hydrazinobenzothiazole derivatives with oxadiazoles in dry pyridine, a series of unusual 1,2,4-triazoles based on benzothiazol-2-amine were synthesized .
    • The methods of application involve standard laboratory techniques in organic chemistry .
    • The outcomes of this research can lead to the development of new compounds with potential biological activities .

Safety And Hazards

The safety information for 2-Aminobenzothiazole-6-carboxylic Acid Hydrochloride indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements and precautionary statements are not explicitly mentioned in the search results.

properties

IUPAC Name

2-amino-1,3-benzothiazole-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S.ClH/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKWPETXSJOITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585560
Record name 2-Amino-1,3-benzothiazole-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobenzothiazole-6-carboxylic acid hydrochloride

CAS RN

18330-76-2
Record name 2-Amino-1,3-benzothiazole-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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